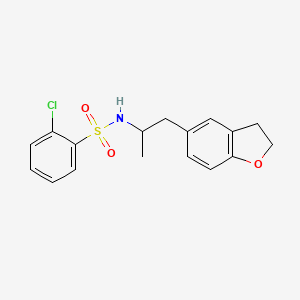
2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, a functional group known for its involvement in various biochemical applications, including enzyme inhibition. While the specific compound is not directly discussed in the provided papers, the papers do offer insights into the synthesis, structure, and bioactivity of related benzenesulfonamide derivatives, which can be used to infer potential characteristics of the compound.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the functionalization of the benzenesulfonamide moiety with various substituents to achieve desired biological activities. For instance, paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, highlighting the importance of structure-activity relationships in the design of these compounds. Similarly, paper illustrates the use of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide protecting group in the synthesis of macrocyclic polyamines, demonstrating the versatility of the benzenesulfonamide group in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The papers suggest that the introduction of various substituents on the benzenesulfonamide core can significantly affect the potency and selectivity of these compounds as enzyme inhibitors. For example, paper discusses the synthesis of new benzenesulfonamides with indeno[1,2-c]pyrazol moieties, which were tested for their cytotoxicity and enzyme inhibition properties. The presence of different substituents such as fluorine, hydroxy, and methoxy groups was found to influence their activity.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their functionalization and bioactivity. Paper explores the reactions of benzenesulfenate and benzeneselenenate derivatives with electrophiles, leading to the formation of sulfoxides and alcohols, respectively. These reactions demonstrate the reactivity of the benzenesulfonamide group and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. While the papers do not directly discuss the properties of 2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide, they do provide insights into the properties of related compounds. For instance, paper reports on ureido benzenesulfonamides with triazine moieties, which were tested as carbonic anhydrase inhibitors. The introduction of different substituents can affect properties such as solubility, stability, and binding affinity to biological targets.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity Studies
A series of new benzenesulfonamides were synthesized and evaluated for their potential in anti-tumor studies and as inhibitors of carbonic anhydrase (CA). These compounds displayed interesting cytotoxic activities and strong inhibition against human cytosolic isoforms hCA I and II, indicating their potential for further anti-tumor activity studies (Gul et al., 2016).
Antioxidant and Enzyme Inhibition
Another study introduced novel benzenesulfonamides incorporating 1,3,5-triazine moieties, showing antioxidant properties and inhibition of enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest potential applications in treating Alzheimer's and Parkinson's diseases (Lolak et al., 2020).
Application in Disease Treatment
Research on PI3K inhibitors for treating idiopathic pulmonary fibrosis and cough showcased the therapeutic applications of related benzenesulfonamide compounds. The study provided in vitro data supporting these utilities, indicating a path towards new treatments for respiratory conditions (Norman, 2014).
Electrochemical Synthesis and Complex Formation
The electrochemical synthesis of cobalt complexes with benzenesulfonamide derivatives demonstrated their potential in creating novel coordination compounds with interesting structural and potentially catalytic properties (Durán et al., 2002).
Anti-Breast Cancer Agent Development
A study focusing on the synthesis and evaluation of benzenesulfonamide derivatives as anti-breast cancer agents revealed promising anticancer activity, highlighting the role of these compounds in developing new therapeutic options (Kumar et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-16-5-7-20(8-6-16)21(24-9-11-27-12-10-24)15-23-28(25,26)22-14-18(3)17(2)13-19(22)4/h5-8,13-14,21,23H,9-12,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMJEUNFYQQRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B2550847.png)

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2550849.png)
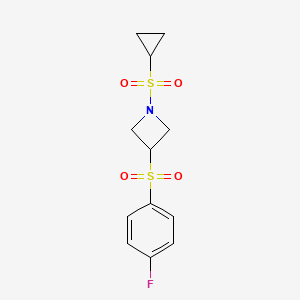
![2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2550851.png)
![5-Benzyl-7-(4-ethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2550852.png)
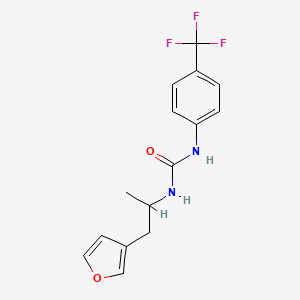
![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2550855.png)
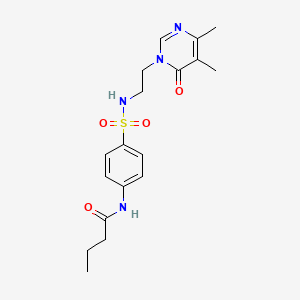
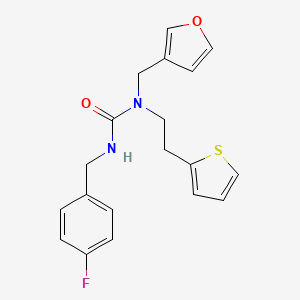
![N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2550859.png)
![N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)
